molecular formula C18H22 B14454441 1,1'-(Hexane-1,3-diyl)dibenzene CAS No. 73476-00-3

1,1'-(Hexane-1,3-diyl)dibenzene

Cat. No.: B14454441
CAS No.: 73476-00-3
M. Wt: 238.4 g/mol
InChI Key: AFOYJWZLSSXZNG-UHFFFAOYSA-N
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Description

1,1'-(Hexane-1,3-diyl)dibenzene (C₁₈H₂₀) is a hydrocarbon featuring two benzene rings connected via a hexane chain at the 1,3-positions.

Properties

CAS No.

73476-00-3

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1-phenylhexan-3-ylbenzene

InChI

InChI=1S/C18H22/c1-2-9-17(18-12-7-4-8-13-18)15-14-16-10-5-3-6-11-16/h3-8,10-13,17H,2,9,14-15H2,1H3

InChI Key

AFOYJWZLSSXZNG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Hexane-1,3-diyl)dibenzene typically involves the reaction of benzene with hexane derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with hexane derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the production of 1,1’-(Hexane-1,3-diyl)dibenzene may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Hexane-1,3-diyl)dibenzene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), resulting in the formation of alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups replace hydrogen atoms on the benzene rings. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperatures and pressures.

    Substitution: Halogens, nitrating agents, Lewis acids, and controlled temperatures.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.

Scientific Research Applications

1,1’-(Hexane-1,3-diyl)dibenzene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, materials science, and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1,1’-(Hexane-1,3-diyl)dibenzene exerts its effects depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

Key Differences in Chain Length and Substituents:

  • 1,3-Diphenylbutane (Butane-1,3-diyl) (C₁₆H₁₈):
    • Boiling point: 295.1°C; Density: 0.97 g/cm³ .
    • Shorter chain length reduces steric hindrance compared to the hexane analog.
  • Propane-1,3-diyl Derivatives (e.g., (S,E)-(3-ethoxyprop-1-ene-1,3-diyl)dibenzene):
    • Lower molecular weight (e.g., 5h: C₁₇H₁₈O) results in lower boiling points and higher volatility .
    • Ethoxy substituents enhance polarity, increasing solubility in polar solvents .

Hexane-1,3-diyl Analogs:

  • Expected higher molecular weight (C₁₈H₂₀ vs. C₁₆H₁₈) suggests increased boiling point and reduced solubility in non-polar solvents.
  • Longer chain may introduce conformational flexibility, impacting packing efficiency in crystalline phases .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Yield (%)
1,3-Diphenylbutane C₁₆H₁₈ 210.31 295.1 0.97 96
(S,E)-5h C₁₇H₁₈O 238.33 ~250 (est.) N/A 98
Hexane-1,3-diyl (Hypoth.) C₁₈H₂₀ 236.35 >300 (est.) ~0.95 (est.) N/A

Table 2: NMR Chemical Shifts (δ, ppm)

Compound ¹H-NMR Key Peaks ¹³C-NMR Key Peaks
(S,E)-5h 7.46–7.27 (m, 10H, Ar-H) 128–135 (Ar-C), 76.3 (OCH₂)
1,3-Diphenylbutane 7.37–7.19 (m, 10H, Ar-H) 127–135 (Ar-C), 33.5 (CH₂)

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